2-Chloro-4-ethylphenylhydrazine
Description
2-Chloro-4-ethylphenylhydrazine is a substituted phenylhydrazine derivative featuring a chlorine atom at the 2-position and an ethyl group at the 4-position of the aromatic ring. Its molecular formula is C₈H₁₁ClN₂, with a molecular weight of 170.64 g/mol.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
(2-chloro-4-ethylphenyl)hydrazine |
InChI |
InChI=1S/C8H11ClN2/c1-2-6-3-4-8(11-10)7(9)5-6/h3-5,11H,2,10H2,1H3 |
InChI Key |
LMSOIKJXKANAEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 2-chloro-4-ethylphenylhydrazine, highlighting substituent effects:
Electronic and Steric Effects
- Chlorine (Cl) : Electron-withdrawing groups like Cl at the 2-position reduce electron density on the phenyl ring, increasing electrophilicity and influencing reactivity in coupling reactions .
- Ethyl (C₂H₅) : The 4-ethyl group introduces steric bulk and lipophilicity, enhancing membrane permeability compared to smaller substituents (e.g., methyl or methoxy) .
- Methoxy (OCH₃) : Electron-donating groups like methoxy increase solubility in polar solvents but may reduce stability under acidic conditions .
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